5-Methyl-5-vinyltetrahydrofuran-2-ol

Description

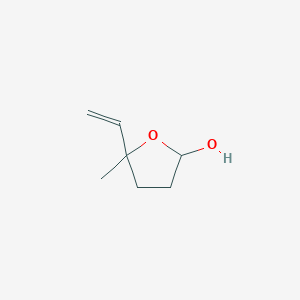

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-5-methyloxolan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3,6,8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJAVMAZHUQEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875691 | |

| Record name | 5-Methyl-5-vinyltetrahydrofuran-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40478-73-7 | |

| Record name | 5-Methyl-5-vinyltetrahydrofuran-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 5 Vinyltetrahydrofuran 2 Ol

Strategies for Carbon-Oxygen Bond Formation and Cyclization

The construction of the tetrahydrofuran (B95107) ring in 5-Methyl-5-vinyltetrahydrofuran-2-ol is pivotal and can be achieved through several elegant cyclization strategies. These methods primarily revolve around the intramolecular formation of a carbon-oxygen bond, often initiated by the activation of a precursor molecule.

Intramolecular Oxidative Cyclization Pathways

Intramolecular oxidative cyclization represents a direct and efficient approach to synthesizing tetrahydrofuran derivatives. In the context of this compound, this pathway often utilizes linalool (B1675412) as a readily available starting material. The core principle involves the oxidation of a double bond within the linalool molecule to form an epoxide, which then undergoes an acid-catalyzed intramolecular cyclization. mdpi.comrsc.org

One notable method involves treating a linalool enantiomer with peracetic acid. This reagent facilitates both the epoxidation of the trisubstituted double bond and the subsequent acid-catalyzed cyclization in a one-pot reaction. mdpi.com The reaction demonstrates high regioselectivity, preferentially forming the epoxide at the more electron-rich double bond. The subsequent cyclization yields a mixture of furanoid (five-membered ring) and pyranoid (six-membered ring) linalool oxides, with the furanoid isomers being the major products. mdpi.com

Enzymatic oxidation presents another avenue for the synthesis of linalool oxide from linalool. This biocatalytic approach is particularly valuable for producing what can be classified as natural flavors, a significant advantage in the food and fragrance industries. google.com

Palladium-Mediated Cyclization Approaches

Palladium catalysis offers a powerful tool for the construction of cyclic ethers through various cyclization reactions. While specific examples detailing the synthesis of this compound via palladium-mediated cyclization are not extensively documented in the provided search results, the principles of palladium-catalyzed cyclization of unsaturated alcohols are well-established and represent a viable synthetic strategy.

Generally, these reactions involve the activation of an olefin by a palladium(II) catalyst, followed by an intramolecular nucleophilic attack by a hydroxyl group. This process, often referred to as a Wacker-type cyclization, can lead to the formation of tetrahydrofuran rings. semanticscholar.orgnih.gov The diastereoselectivity of such cyclizations can be controlled by the reaction conditions and the nature of the ligands on the palladium catalyst. For instance, the palladium(0)-catalyzed cyclization of 2-methylene-1,4-diols has been shown to produce cis-2,5-disubstituted-3-methylenetetrahydrofurans diastereoselectively. nih.gov

Epoxide Ring-Opening and Subsequent Cyclization

A common and effective strategy for synthesizing this compound involves the initial formation of an epoxide from a suitable precursor, followed by an intramolecular ring-opening and cyclization cascade. rsc.orgresearchgate.net Linalool is a frequently employed precursor in this approach.

The process typically begins with the selective epoxidation of the 6,7-double bond of linalool to form linalool epoxide. researchgate.netkaust.edu.saresearcher.life This epoxide is a key intermediate that can be isolated or generated in situ. The subsequent step involves the intramolecular nucleophilic attack of the tertiary hydroxyl group on one of the electrophilic carbons of the oxirane ring. rsc.org

The regioselectivity of the epoxide ring-opening determines the size of the resulting cyclic ether. Attack at the less hindered carbon of the epoxide leads to the formation of the five-membered tetrahydrofuran ring (furanoid form), which is the core structure of this compound. rsc.org Conversely, attack at the more hindered carbon results in the formation of a six-membered tetrahydropyran (B127337) ring (pyranoid form). rsc.org The reaction conditions, particularly the nature of the catalyst and solvent, can influence the ratio of the furanoid to pyranoid products. mdpi.com

Precursor Chemistry in the Synthesis of this compound

The choice and manipulation of the starting material are critical for the successful synthesis of this compound. The precursor must contain the necessary carbon skeleton and functional groups to facilitate the desired cyclization reaction.

Linalool as a Chiral Building Block and Precursor

Linalool, a naturally occurring tertiary terpene alcohol, is a prominent and versatile chiral building block for the synthesis of this compound. mdpi.comrsc.orgresearchgate.netscentree.coresearchgate.net Its availability in both (R)- and (S)-enantiomeric forms from various essential oils makes it an attractive starting material for stereoselective synthesis. mdpi.com The enantiomeric purity of the final linalool oxide products is directly dependent on the enantiomeric purity of the starting linalool. mdpi.com

The structure of linalool contains a tertiary alcohol and two double bonds, providing the necessary functionalities for cyclization. The hydroxyl group can act as an internal nucleophile, while the double bonds can be activated for cyclization through various chemical transformations, such as epoxidation or oxidation. mdpi.comrsc.org The cyclization of linalool can be induced under acidic conditions or by using specific catalysts, leading to the formation of both furanoid and pyranoid isomers of linalool oxide. mdpi.comresearchgate.netscienceopen.com

Functional Group Interconversions for Cyclization Precursors

Functional group interconversions are essential transformations in organic synthesis that allow for the modification of a molecule's reactive sites to prepare it for a subsequent reaction. ub.edufiveable.me In the synthesis of this compound and its derivatives, such interconversions can be employed to create suitable precursors for cyclization.

For instance, while linalool itself is a direct precursor, other related compounds can be chemically modified to generate a substrate amenable to cyclization. This could involve the protection of certain functional groups, the introduction of leaving groups to facilitate nucleophilic substitution, or the oxidation or reduction of existing functional groups to alter their reactivity. fiveable.me

A general example of a relevant functional group interconversion is the transformation of an alcohol into a better leaving group, such as a tosylate or a halide. This modification would facilitate an intramolecular nucleophilic substitution reaction by another nucleophilic group within the molecule to form the tetrahydrofuran ring. ub.edu Although not explicitly detailed for the synthesis of this compound in the provided search results, these fundamental principles of organic synthesis are applicable to the design of novel synthetic routes.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a furanoid linalool oxide, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional synthesis routes often rely on stoichiometric peracids like m-chloroperbenzoic acid (mCPBA) or peracetic acid, which generate significant waste. researchgate.netscentree.co In contrast, modern methodologies focus on catalytic processes, benign reagents, and energy-efficient conditions to create a more sustainable production cycle.

Utilization of Environmentally Benign Oxidants (e.g., Hydrogen Peroxide)

A key focus in the green synthesis of this compound is the replacement of traditional peracids with environmentally benign oxidants. Hydrogen peroxide (H₂O₂) is the preferred reagent in this context, as its only byproduct is water.

Recent research has demonstrated successful one-pot synthesis of linalool oxides using hydrogen peroxide as the oxidant in the presence of a lacunar Keggin heteropolyacid salt catalyst (Na₇PW₁₁O₃₉). rsc.org This system proves effective for the epoxidation of linalool, the precursor to this compound, and subsequent cyclization. The primary advantage is the elimination of organic peracid waste, aligning with the principles of atom economy and waste prevention.

Another significant advancement involves chemoenzymatic epoxidation. Patents describe a process where an enzyme, such as a lipase (B570770), catalyzes the formation of a peroxycarboxylic acid in situ from a carboxylic acid (e.g., acetic acid) and hydrogen peroxide. google.comgoogle.com This enzymatically generated peracid then epoxidizes the linalool. This method not only uses the green oxidant H₂O₂ but also leverages the high selectivity of enzymes, leading to high yields of the desired linalool oxides. google.com The process can achieve a combined yield of furanoid and pyranoid linalool oxides of approximately 93%. google.comgoogle.com

Catalytic systems involving titanosilicates have also been explored for activating hydrogen peroxide in the epoxidation of alkenes like linalool, further showcasing the versatility of H₂O₂ in greener synthetic pathways. researchgate.net

Solvent-Free and Aqueous Reaction Media

The choice of solvent plays a critical role in the environmental footprint of a chemical synthesis. Traditional methods for linalool oxide synthesis often employ chlorinated solvents like dichloromethane. researchgate.net Green chemistry encourages the use of less hazardous solvents, aqueous media, or solvent-free conditions.

The enzymatic process utilizing lipase and hydrogen peroxide can be conducted in solvents like ethyl acetate, which is considered a more environmentally friendly option compared to chlorinated hydrocarbons. google.comgoogle.com While not entirely solvent-free, this represents a significant step towards reducing solvent-related hazards and waste.

Furthermore, some green methodologies aim to utilize aqueous media. For instance, the formation of hydrogen peroxide can be achieved enzymatically by oxidizing glucose with glucose oxidase in an aqueous medium, which can then be used in the subsequent epoxidation step. google.com Research into catalytic systems that are effective in water or under solvent-free conditions is ongoing, promising further reductions in the environmental impact of producing this compound.

Energy-Efficient Synthetic Protocols (e.g., Room Temperature, Microwave-Assisted)

Several of the greener synthetic routes to this compound are designed to operate at ambient temperatures. The chemoenzymatic oxidation of linalool using lipase and hydrogen peroxide, for example, is effectively carried out by stirring the reaction mixture at room temperature. google.comgoogle.com Similarly, the one-pot synthesis catalyzed by Na₇PW₁₁O₃₉ with hydrogen peroxide also proceeds under mild, room temperature conditions. rsc.org These approaches offer a significant energy advantage over methods that require heating or cooling.

The table below summarizes the conditions for an exemplary energy-efficient, enzyme-catalyzed synthesis.

| Parameter | Condition |

| Reactants | Linalool, Hydrogen Peroxide (30%) |

| Catalyst | Lipase Enzyme |

| Solvent | Ethyl Acetate |

| Temperature | Room Temperature |

| Agitation | Slow Stirring (approx. 100-120 rpm) |

| Reported Yield | ~93% (combined furanoid & pyranoid oxides) |

| Data sourced from patent information describing an enzyme-catalyzed process. google.comgoogle.com |

While specific research on microwave-assisted synthesis for this compound is not extensively documented in the reviewed literature, microwave irradiation is a well-established technique for accelerating various organic reactions, including cyclizations. nih.gov Its application could potentially shorten reaction times and improve energy efficiency compared to conventional heating methods, representing a promising area for future development in the synthesis of this compound.

Stereochemical Control and Asymmetric Synthesis of 5 Methyl 5 Vinyltetrahydrofuran 2 Ol Isomers

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of 5-Methyl-5-vinyltetrahydrofuran-2-ol can be achieved through several strategic approaches, each leveraging different mechanisms to induce chirality.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of linalool (B1675412) oxide derivatives. In one notable approach, a cyclohexyl-based chiral auxiliary, (–)-trans-2-trityl-1-cyclohexanol (TTC), was used to direct the stereochemical course of a permanganate-mediated oxidative cyclization. researchgate.net

The auxiliary was first attached to a diene precursor. The subsequent oxidative cyclization step, mediated by potassium permanganate, proceeded with a high degree of stereocontrol, yielding the desired tetrahydrofuran (B95107) diol with a high diastereomeric ratio. researchgate.net The chiral auxiliary effectively shields one face of the molecule, forcing the reaction to proceed from the less sterically hindered direction. After the key cyclization step, the auxiliary is cleaved and can be recovered for reuse. This method demonstrates the power of auxiliaries in establishing the relative and absolute stereochemistry of the final product.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (dr) |

| (–)-trans-2-trityl-1-cyclohexanol (TTC) | Permanganate-mediated oxidative cyclization | 6-methyl-2-methylenehept-5-enoyl ester | 97:3 |

This table summarizes the results of a chiral auxiliary-controlled oxidative cyclization for the synthesis of a linalool oxide precursor. researchgate.net

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms can perform complex chemical transformations with exceptional levels of stereoselectivity. The biotransformation of linalool, a natural precursor, into linalool oxides has been achieved using various microorganisms, including fungi like Aspergillus niger and Penicillium strains. google.com These processes can convert linalool into a mixture of furanoid and pyranoid linalool oxides. google.com

Another advanced biocatalytic method involves the use of lipases, such as those from Candida antarctica, in the presence of hydrogen peroxide. google.com In this chemo-enzymatic process, the lipase (B570770) catalyzes the formation of a peroxycarboxylic acid in situ, which then acts as an epoxidizing agent for the trisubstituted double bond of linalool. The resulting epoxide undergoes a subsequent intramolecular cyclization to yield the furanoid and pyranoid oxides. This method has been reported to achieve high yields of approximately 93%. google.com

Transition metal catalysis provides a powerful toolkit for the construction of complex cyclic systems like tetrahydrofurans. nih.gov While specific applications to this compound are not extensively detailed, several catalytic strategies are highly relevant for its asymmetric synthesis.

Palladium-Catalyzed Oxidative Cyclization : This method can convert bis-1,3-dienes into tetrahydrofuran products with excellent stereoselectivity by forming carbon-oxygen bonds in a controlled manner. nih.gov

Osmium-Catalyzed Oxidative Cyclization : The use of osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant, can transform 1,5-dienes into cis-2,5-bis(hydroxymethyl)tetrahydrofurans stereospecifically. researchgate.netnih.gov This reaction proceeds through the sequential syn-addition to both double bonds of the starting material. researchgate.net

Rhodium-Catalyzed C-H Insertion : Rhodium carbenoids, generated from α-diazo esters, can undergo intramolecular C-H bond insertion reactions to form substituted tetrahydrofurans, effectively creating the cyclic core in a single step. nih.gov

These catalytic systems offer versatile pathways to access different stereoisomers by carefully selecting the metal, ligand, and reaction conditions.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. For the construction of chiral tetrahydrofuran rings, bifunctional organocatalysts based on cinchona alkaloids have proven effective. acs.orgorganic-chemistry.org These catalysts can mediate the asymmetric cycloetherification of substrates like ε-hydroxy-α,β-unsaturated ketones. acs.orgorganic-chemistry.org The catalyst activates both the nucleophile (the hydroxyl group) and the electrophile (the unsaturated system) simultaneously, guiding the cyclization to occur with high enantioselectivity. This approach represents a highly practical and atom-economical method for synthesizing chiral tetrahydrofurans and could be adapted for precursors of this compound. acs.org

Separation and Characterization of Stereoisomers

The synthesis of linalool oxides often results in a mixture of furanoid and pyranoid diastereomers and enantiomers. researchgate.netsemanticscholar.org A practical laboratory-scale method has been developed for the separation of all eight stereoisomeric forms. This procedure relies on the differential reactivity of the hydroxyl groups in the furanoid and pyranoid isomers. semanticscholar.org

The strategy involves a two-step process based on selective acylation followed by chromatographic separation. The pyranoid forms are separated as a diastereoisomeric mixture of their benzoate (B1203000) esters, taking advantage of the different steric hindrance around their hydroxyl groups. The more accessible furanoid isomers are converted into their corresponding acetates, which can then be directly separated by chromatography. semanticscholar.org Following separation, the esters are hydrolyzed to yield the individual, stereochemically pure linalool oxide isomers. researchgate.netsemanticscholar.org

| Isomer Type | Derivatization Agent | Separation Method | Final Step |

| Furanoid Isomers | Acetic Anhydride (B1165640) | Chromatography of acetates | Hydrolysis |

| Pyranoid Isomers | Benzoyl Chloride | Separation of benzoate esters | Hydrolysis |

This table outlines the chemical separation strategy for furanoid and pyranoid linalool oxide isomers. researchgate.netsemanticscholar.org

Once separated, the stereoisomers are characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm their structure and purity.

Conformational Analysis of this compound Stereoisomers

The five-membered tetrahydrofuran ring is not planar. It adopts puckered conformations to relieve torsional strain, primarily existing in two low-energy forms: the envelope (E) and the twist (T) conformations. d-nb.infoyorku.ca In the envelope conformation, four carbon atoms are coplanar, with the fifth atom (either a carbon or the oxygen) puckered out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. d-nb.info

Reaction Mechanisms and Chemical Transformations of 5 Methyl 5 Vinyltetrahydrofuran 2 Ol

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring, a five-membered heterocyclic ether, is generally stable but can undergo specific reactions, particularly under oxidative conditions.

The saturated tetrahydrofuran ring in 5-Methyl-5-vinyltetrahydrofuran-2-ol can be opened through oxidative processes. In the context of atmospheric chemistry, its reaction with hydroxyl (OH) radicals is expected to yield a variety of ring-opened and ring-retaining products. acs.org The oxidation process can lead to the cleavage of the ether linkage, resulting in linear aldehyde and acid derivatives. acs.orgnoaa.gov

One significant pathway involves the formation of a pentenal derivative through the opening of the ring structure. noaa.gov More complex oxidation mechanisms are calculated to produce a mixture of compounds. acs.org

Table 1: Potential Ring-Opening and Ring-Retaining Products from Oxidation

| Product Name | Chemical Formula | Type |

|---|---|---|

| 2-oxo-3-pentene-1,5-dialdehyde | C₅H₄O₃ | Ring-Opening |

| 5-hydroxy-2-(5H)-furanone | C₄H₄O₃ | Ring-Retaining |

| 4-oxo-2-butenoic acid | C₄H₄O₃ | Ring-Opening |

This table is based on calculated oxidation products as described in atmospheric chemistry studies. acs.org

This compound is recognized as a volatile organic compound found in biomass burning emissions, which subjects it to atmospheric degradation. noaa.gov Its stability is influenced by temperature, pressure, and the presence of atmospheric oxidants like OH radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). acs.org

The primary degradation pathway in the atmosphere is initiated by reactions with these oxidants. acs.org While detailed kinetic studies on the thermal and pressure stability of this specific compound are not widely available, research on related tetrahydrofuran derivatives provides insight. For instance, studies on 5-methyltetrahydrofolic acid, which also contains a substituted tetrahydrofuran ring, show that degradation follows first-order kinetics and is significantly influenced by temperature and pressure. nih.govnih.gov It is observed that increasing temperature and pressure can enhance the degradation rate of the tetrahydrofuran ring system. nih.gov

Transformations of the Vinyl Moiety

The vinyl group (-CH=CH₂) is an unsaturated moiety that serves as a primary site for addition reactions and polymerization.

The carbon-carbon double bond of the vinyl group is susceptible to a range of electrophilic and radical addition reactions. While specific studies detailing the hydroformylation or halogenation of this compound are limited, the reactivity is predictable based on established organic chemistry principles for alkenes.

Hydroformylation : This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. Hydroformylation of similar vinyl-substituted heterocyclic compounds has been demonstrated. researchgate.net For this compound, this reaction would be expected to yield aldehyde products.

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the vinyl group would proceed readily to form the corresponding dihaloalkane derivative.

Conjugate Addition : Nucleophiles can add across the vinyl group, a reaction observed in various vinyl-substituted heterocyclic compounds. nih.gov

The presence of the vinyl group imparts the potential for this compound to act as a monomer in polymerization reactions. This could occur via free-radical, cationic, or anionic polymerization mechanisms, leading to the formation of a polymer with a poly(ethylene) backbone and substituted tetrahydrofuran rings as the pendant groups. The steric bulk of the substituted tetrahydrofuran ring may influence the rate and degree of polymerization.

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group in this compound is classified as a hemiacetal (or more accurately, a lactol). This structural feature confers specific reactivity. The hydroxyl group can undergo reactions typical of alcohols, such as:

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification : Conversion into an ether through reactions like the Williamson ether synthesis.

Oxidation : Oxidation of the hemiacetal can lead to the formation of a lactone, a cyclic ester, by opening and reforming the ring system.

The reactivity of the hydroxyl group is a key aspect in the chemical transformations of furanoids and related compounds. researchgate.net The formation of this compound itself is often a result of the intramolecular cyclization of a hydroxyl group (from a precursor like linalool) onto a double bond. rsc.orgarabjchem.org

Esterification and Etherification Reactions

The tertiary nature of the hydroxyl group in this compound significantly influences its esterification and etherification reactions.

Esterification: Unlike primary and secondary alcohols, the direct esterification of tertiary alcohols with carboxylic acids under typical Fischer esterification conditions is often inefficient. The steric hindrance around the tertiary carbon atom impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. Moreover, the acidic conditions can promote the elimination of water to form a relatively stable tertiary carbocation, leading to the formation of alkenes as major byproducts.

However, esterification of tertiary alcohols can be achieved under specific conditions. One such method involves the reaction of the tertiary alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine. In this case, the base activates the acylating agent, and the reaction proceeds through a different mechanism that avoids the formation of a carbocation from the alcohol.

Etherification: The synthesis of ethers from tertiary alcohols also presents challenges. Acid-catalyzed dehydration is a common side reaction, leading to alkene formation. However, Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is generally not feasible for preparing ethers from tertiary alcohols due to the strong basicity of the tertiary alkoxide, which favors elimination reactions.

A more viable approach for the etherification of this compound could involve a transetherification reaction. This method utilizes a vinyl ether, such as ethyl vinyl ether, in the presence of a palladium or iridium catalyst. This process allows for the exchange of the alkoxy group of the vinyl ether with the tertiary alcohol, forming the corresponding tertiary vinyl ether.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target either the tertiary alcohol or the vinyl group.

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions that would readily oxidize primary and secondary alcohols, such as chromic acid or permanganate. This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism involving the formation of a carbonyl group. Under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur, leading to a mixture of degradation products.

The vinyl group, on the other hand, is susceptible to oxidation. It can undergo epoxidation upon reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. Ozonolysis of the vinyl group would lead to the cleavage of the double bond, yielding a ketone and formaldehyde.

Reduction: The tertiary alcohol group is not susceptible to reduction. The vinyl group, however, can be readily reduced to an ethyl group through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Atmospheric Chemistry and Environmental Fate

This compound is a biogenic volatile organic compound (BVOC) that can be emitted into the atmosphere from various sources. Its atmospheric chemistry is of interest due to its potential to contribute to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants.

Gas-Phase Reactions with Atmospheric Oxidants (OH, NO3, O3 Radicals)

The primary removal pathway for this compound in the troposphere is through gas-phase reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate radical (NO3), and ozone (O3). acs.org

Recent studies have determined the rate constants for these reactions at room temperature (298 ± 5 K) and atmospheric pressure (740 ± 5 Torr). acs.org These values are crucial for estimating the atmospheric lifetime of the compound.

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| OH | (7.4 ± 0.9) x 10⁻¹¹ |

| NO₃ | (2.0 ± 0.9) x 10⁻¹⁴ |

| O₃ | (3.8 ± 0.8) x 10⁻¹⁸ |

Table 1: Rate constants for the gas-phase reactions of this compound with atmospheric oxidants. acs.org

Based on these rate constants, the reaction with the OH radical is the dominant daytime removal process for this compound in the troposphere. researchgate.net The atmospheric lifetime of this compound with respect to these oxidants is estimated to be only a few hours. acs.org

Formation of Secondary Organic Aerosols (SOA) and Other Degradation Products

The oxidation of this compound in the atmosphere leads to the formation of a variety of lower volatility products, which can then partition into the aerosol phase and contribute to the formation of secondary organic aerosols (SOA).

Experimental studies have identified several key degradation products from the reactions with OH, NO3, and O3. researchgate.net

| Reactant | Degradation Product | Molar Yield (%) |

| OH | Acetone | 50.5 ± 4.7 |

| 6-methyl-5-hepten-2-one | 6.8 ± 0.6 | |

| 4-hydroxy-4-methyl-5-hexen-1-al (or its cyclized isomer) | 46 ± 11 | |

| NO₃ | Acetone | 22.5 ± 5.2 |

| 4-hydroxy-4-methyl-5-hexen-1-al (or its cyclized isomer) | 19.1 ± 5.1 | |

| Nitrooxycarbonyl | Not quantified | |

| O₃ | Acetone | 21.1 ± 2.4 |

| 4-hydroxy-4-methyl-5-hexen-1-al (or its cyclized isomer) | 85 ± 14 | |

| 5-ethenyldihydro-5-methyl-2(3H)-furanone | 12.6 ± 2.5 | |

| Formaldehyde | 36 ± 6 |

Table 2: Identified degradation products and their molar formation yields from the gas-phase reactions of this compound. researchgate.net

The formation of these products can be explained by reaction mechanisms involving the addition of the oxidant to the vinyl double bond or hydrogen abstraction from the tetrahydrofuran ring, followed by a series of atmospheric reactions. The presence of multifunctional products, such as hydroxy-aldehydes and furanones, highlights the potential of this compound to contribute significantly to SOA formation.

Catalysis in the Synthesis and Derivatization of 5 Methyl 5 Vinyltetrahydrofuran 2 Ol

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides mild reaction conditions and high selectivity for the synthesis of complex molecules like 5-Methyl-5-vinyltetrahydrofuran-2-ol.

The construction of the this compound scaffold can be envisioned through the intramolecular cyclization of an appropriate unsaturated alcohol precursor, such as a substituted heptene- or heptadienediol. Metal catalysts are instrumental in facilitating such transformations.

Molybdenum: Molybdenum complexes are well-known for their catalytic activity in oxidation reactions, particularly epoxidation of alkenes. monash.edunih.gov The synthesis of this compound could potentially involve a molybdenum-catalyzed epoxidation of a diene precursor, followed by an acid-catalyzed intramolecular cyclization. Molybdenum(VI) dioxido complexes have been studied for their oxygen atom transfer (OAT) reactivity, which is a key step in such oxidative processes. nih.gov The catalytic cycle often involves the formation of a Mo(IV) species which is then reoxidized. acs.org

Palladium: Palladium catalysis is a powerful tool for the synthesis of substituted tetrahydrofurans. nih.govorganic-chemistry.org Palladium(II) catalysts can facilitate the oxidative cyclization of unsaturated alcohols. nih.govorganic-chemistry.org For instance, the palladium-catalyzed reaction of γ-hydroxy internal alkenes with aryl or vinyl bromides can lead to the formation of substituted tetrahydrofurans. nih.gov This methodology involves the intramolecular insertion of the olefin into a Pd-O bond. nih.gov The synthesis of functionalized furans, which can be precursors to tetrahydrofurans, is also achieved through palladium-catalyzed cyclization of acetylenic ketones. acs.org A proposed mechanism for palladium-catalyzed furan (B31954) synthesis involves a Michael–Heck approach with sequential phosphine–palladium catalysis. nih.gov

Copper: Copper-catalyzed reactions have emerged as efficient methods for the synthesis of cyclic ethers. Copper(II) acetate, in combination with ligands like 1,10-phenanthroline, can catalyze the intramolecular cyclization of alkenols. acs.org Enantioselective aerobic alkene aminooxygenation and dioxygenation catalyzed by chiral copper complexes can yield 2-formyl substituted tetrahydrofurans, which are closely related to the target molecule. nih.gov These reactions utilize molecular oxygen as both the oxygen source and the stoichiometric oxidant. nih.gov

| Catalyst Type | Precursor Type | Key Transformation | Potential Product |

| Molybdenum Complexes | Unsaturated diol | Epoxidation followed by cyclization | This compound |

| Palladium(II) Complexes | Unsaturated alcohol | Oxidative cyclization | Substituted tetrahydrofurans |

| Copper(II) Complexes | Alkenol | Aerobic dioxygenation/cyclization | 2-Formyl tetrahydrofurans |

Organometallic complexes play a crucial role as catalysts in homogeneous catalysis due to their well-defined active sites and tunable reactivity. nih.gov

Organomolybdenum Complexes: Organometallic molybdenum complexes, such as those with hydrazonato ligands, have been investigated as catalysts for alcohol oxidation. mdpi.com In the context of this compound, such complexes could be employed for the selective oxidation of a precursor diol to a lactol, which is a tautomeric form of the target compound.

Organopalladium Complexes: Organopalladium intermediates are central to many catalytic cycles for the formation of C-O and C-C bonds. nih.govbutler.edu The synthesis of substituted tetrahydrofurans from γ-hydroxy internal alkenes proceeds through an organopalladium intermediate. nih.gov The catalytic cycle for the cycloisomerization of polyenynes to form terpene-like structures, which can include tetrahydrofuran (B95107) rings, involves steps like hydropalladation and carbopalladation. researchgate.net The synthesis of functionalized furans often utilizes palladium catalysts like PdCl₂(CH₃CN)₂, which has shown high efficiency. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability.

Immobilizing homogeneous catalysts on solid supports like silica (B1680970) can combine the benefits of both catalytic systems. polimi.it Silica-supported transition metal catalysts have been used for various organic transformations. researchgate.net

For the synthesis of furan derivatives, silica-supported tungsten, molybdenum, and gallium oxide catalysts have been investigated. rsc.org Specifically, silica-supported heteropolyacids have been shown to be effective catalysts for alcohol dehydration reactions, a process that can be relevant in the derivatization of this compound. researchgate.net The interaction between the support and the active catalytic species can influence the catalyst's activity and selectivity.

Heteropolyacids (HPAs) are strong Brønsted acids and have been widely used as catalysts in various organic reactions. iitm.ac.in Keggin-type heteropolyacids, such as H₃PMo₁₂O₄₀ and H₃PW₁₂O₄₀, are particularly common. mdpi.com

HPAs can catalyze cyclization reactions, such as the Prins cyclization of homoallylic alcohols with aldehydes to form tetrahydropyran (B127337) derivatives, a reaction analogous to tetrahydrofuran synthesis. tandfonline.com The mechanism of HPA-catalyzed reactions typically involves the protonation of the substrate. tandfonline.com Keggin heteropolyacid salts are also efficient catalysts in oxidation reactions of various substrates, including terpene alcohols. mdpi.com The synthesis of polytetrahydrofuran has been achieved using silica-supported silver tungstophosphoric acid, highlighting the utility of HPAs in reactions involving the tetrahydrofuran moiety. pku.edu.cn These solid acid catalysts are often reusable and environmentally benign. researchgate.net

| Catalyst | Support | Reaction Type | Relevance to Target Compound |

| Tungsten, Molybdenum, Gallium Oxides | Silica, Zirconia | Furan synthesis | Synthesis of furanic precursors |

| Heteropolyacids | Silica | Alcohol dehydration | Derivatization reactions |

| Keggin-type Heteropolyacids | - | Cyclization, Oxidation | Synthesis of the tetrahydrofuran ring |

| Silver Tungstophosphoric Acid | Silica | Polymerization | Reactions involving the THF ring |

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high chemo-, regio-, and enantioselectivity under mild conditions. mdpi.com

The synthesis of this compound could potentially be achieved through enzymatic processes. For instance, the selective oxidation of a corresponding diol at one of the hydroxyl groups could be catalyzed by alcohol dehydrogenases or oxidases. researchgate.net The biocatalytic oxidation of α,β-unsaturated alcohols to the corresponding aldehydes is a well-established process and could be relevant for the synthesis of precursors. nih.govresearchgate.net

Enzymatic synthesis of furan-based polyesters has been explored, indicating that enzymes can tolerate and act upon furan-containing substrates. acs.org While specific enzymes for the direct synthesis of this compound are not documented, the principles of biocatalysis suggest that screening for or engineering enzymes for the cyclization of a suitable unsaturated alcohol precursor is a feasible approach. The synthesis of chiral alcohols through biocatalytic reduction of ketones is a common industrial practice and could be applied to produce enantiomerically pure forms of the target compound or its precursors. nih.gov

Epoxide Hydrolases in Linalool (B1675412) Oxide Synthesis

Epoxide hydrolases (EHs) represent an environmentally favorable enzymatic route to producing vicinal diols, which are key intermediates in the synthesis of various fine chemicals, including linalool oxides. vu.nl This biocatalytic approach offers a green alternative to chemical methods for the dihydroxylation of olefins, which often rely on hazardous reagents. vu.nl The use of EHs allows for the synthesis of enantiopure diols under mild reaction conditions. vu.nl

A chemoenzymatic strategy has been developed for the stereoselective synthesis of furanoid linalool oxide. vu.nl This method combines an enzymatic enantioselective hydrolysis step with a stereoselective Tsuji-Trost reaction. vu.nl This approach has successfully yielded trans-(2R,5R)-configured linalool oxide with high diastereomeric and enantiomeric excess (97% de and 97% ee). vu.nl

The process begins with the enzymatic hydrolysis of geraniol-derived oxiranes. A screening of various enzyme preparations has shown that for most substrates, a suitable hydrolase with excellent enantioselectivity (ee > 95%) can be identified. vu.nl The resulting vicinal diol then undergoes an intramolecular enantioselective allylic etherification, catalyzed by iridium, to form the furan ring. vu.nl

The cost-effectiveness of this biocatalytic platform is enhanced by the fact that epoxide hydrolase activity can often be harnessed directly from crude cell lyophilisates, eliminating the need for extensive protein purification. vu.nl

Table 1: Enantioselective Bio-Hydrolysis of Geraniol-Derived Epoxides vu.nl

| Substrate | Enzyme Preparation | Product Configuration | Enantiomeric Excess (ee) |

| rac-ethyl geraniol-6,7-oxide ether | E-3 | (R)-diol | >95% |

| rac-allyl geraniol-6,7-oxide ether | E-15 | (S)-epoxide | >95% |

| rac-geraniol-6,7-oxide | E-3 | (R)-diol | up to 97% |

Enzymes in Precursor Modification

The direct biotransformation of linalool, a primary precursor to this compound, using whole-cell biocatalysts has been extensively studied. Various microorganisms, particularly fungi, are capable of converting linalool into a mixture of furanoid and pyranoid linalool oxides.

Aspergillus niger, for instance, has been shown to effectively transform (±)-linalool into a mixture of cis- and trans-furanoid linalool oxides (with yields ranging from 15-24%) and cis- and trans-pyranoid linalool oxides (with yields of 5-9%). nih.gov The biotransformation of (R)-(-)-linalool with the same fungal strain resulted in the production of almost pure trans-furanoid and trans-pyranoid linalool oxides with an enantiomeric excess greater than 95%. nih.gov

Further studies with different Aspergillus niger strains have demonstrated the conversion of (S)-(+)-linalool to cis- and trans-furanoid linalool oxide with yields of 30% and 5%, respectively, and cis- and trans-pyranoid linalool oxide with yields of 14% and 1.5%, respectively. acs.org The major products, cis-(2S,5R)-furanoid and cis-(3S,6S)-pyranoid linalool oxide, are valued for their sweet, floral aroma. acs.org The efficiency of this bioconversion is influenced by culture conditions, such as the composition of the broth and the use of cosolvents to improve linalool's solubility. acs.org

Other fungal strains, such as Corynespora cassiicola, have also been identified as highly stereoselective biocatalysts for transforming linalool, achieving conversion yields close to 100%. acs.orgnih.gov The key intermediates in these fungal biotransformations are postulated to be (3S,6S)-6,7-epoxylinalool and (3R,6S)-6,7-epoxylinalool. acs.orgnih.gov

In addition to whole-cell biotransformations, specific enzymes play a role in modifying linalool and its derivatives. Linalool isomerase, for example, is an enzyme that can convert linalool to geraniol (B1671447). nih.gov Another enzyme, linalool (de)hydratase-isomerase, catalyzes the reversible hydration of β-myrcene to (S)-(+)-linalool and its subsequent isomerization to geraniol. mdpi.com Lipases have also been employed for the oxidation of linalool to linalool oxide in the presence of an oxidizing agent like hydrogen peroxide. google.com

Table 2: Biotransformation of Linalool by Aspergillus niger nih.govacs.org

| Linalool Enantiomer | Fungal Strain | Product | Yield | Enantiomeric Excess (ee) |

| (±)-Linalool | A. niger ATCC 9142 | cis- and trans-furanoid linalool oxide | 15-24% | - |

| (±)-Linalool | A. niger ATCC 9142 | cis- and trans-pyranoid linalool oxide | 5-9% | - |

| (R)-(-)-Linalool | A. niger ATCC 9142 | trans-furanoid and trans-pyranoid linalool oxide | - | >95% |

| (S)-(+)-Linalool | A. niger DSM 821 | cis-furanoid linalool oxide | 30% | - |

| (S)-(+)-Linalool | A. niger DSM 821 | trans-furanoid linalool oxide | 5% | - |

| (S)-(+)-Linalool | A. niger DSM 821 | cis-pyranoid linalool oxide | 14% | - |

| (S)-(+)-Linalool | A. niger DSM 821 | trans-pyranoid linalool oxide | 1.5% | - |

Advanced Spectroscopic and Computational Elucidation of 5 Methyl 5 Vinyltetrahydrofuran 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules in solution. For 5-Methyl-5-vinyltetrahydrofuran-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR experiments would be essential.

Elucidation of Stereochemistry and Diastereomeric Ratios

The key stereochemical feature of this compound is the relative orientation of the hydroxyl group at C2 and the methyl/vinyl groups at C5. This gives rise to cis and trans diastereomers. The determination of this relative stereochemistry is reliably achieved using Nuclear Overhauser Effect (NOE) spectroscopy. nih.govacs.org An NOE is observed between protons that are close in space (typically < 5 Å), regardless of their bonding connectivity.

In a study on closely related lilac alcohol diastereomers, NOE difference spectroscopy was pivotal in assigning the cis and trans configurations. acs.org For a cis isomer of this compound, a spatial proximity exists between the protons on the substituent at C2 (the proton on the carbon bearing the -OH group, H2) and the methyl group at C5. Therefore, irradiation of the 5-CH₃ protons would result in an enhancement of the H2 signal, confirming a cis relationship. Conversely, the absence of this specific NOE effect would indicate a trans configuration. acs.org

Two-dimensional experiments like ¹H-¹H COSY would be used to establish proton-proton coupling networks and confirm the connectivity within the tetrahydrofuran (B95107) ring and its substituents. researchgate.net

Table 1: Expected Key ¹H NMR NOE Correlations for Stereochemical Assignment

| Irradiated Protons | Expected NOE Enhancement in cis-isomer | Expected NOE Enhancement in trans-isomer | Stereochemical Implication |

| 5-CH₃ | Signal for H2 proton is enhanced | No enhancement of H2 proton signal | Determines the relative orientation of substituents at C2 and C5. |

| 5-CH₃ | Strong enhancement of vinyl group protons | Strong enhancement of vinyl group protons | Confirms proximity of methyl and vinyl groups on the same carbon (C5). |

| H2 | Signal for 5-CH₃ protons is enhanced | No enhancement of 5-CH₃ proton signal | Reciprocal confirmation of the cis relationship. |

Dynamic NMR for Conformational Studies

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms. Dynamic NMR (DNMR) is the technique used to study these conformational exchange processes and to determine the energy barriers associated with them. nih.gov

By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At room temperature, if the ring inversion is fast on the NMR timescale, the signals for axial and equatorial protons at a given position may be averaged into a single signal. As the temperature is lowered, this inversion process slows down. At a specific temperature, known as the coalescence temperature, the signal broadens significantly. Upon further cooling, the signal splits into two distinct signals corresponding to the now slowly exchanging axial and equatorial protons of the "frozen" conformers. copernicus.org

For this compound, DNMR studies could provide insight into the preferred conformation of the tetrahydrofuran ring and the energetic barrier to ring inversion. This information is crucial for understanding how the bulky substituents at C5 and the hydroxyl group at C2 influence the ring's geometry and stability.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

Fragmentation Pathways and Structural Information

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a fingerprint that reveals structural motifs within the molecule. For this compound, which contains both alcohol and cyclic ether functionalities, characteristic fragmentation pathways are expected. libretexts.orgwhitman.edu

The molecular ion peak for alcohols can sometimes be weak or absent. whitman.edu Common fragmentation patterns would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms. This is often a dominant pathway for ethers and alcohols, leading to resonance-stabilized fragments. chemguide.co.uk

Loss of Water (M-18): A common fragmentation for alcohols.

Loss of Substituents: Cleavage of the C-C bond to lose the methyl (M-15) or vinyl (M-27) radicals from the C5 position.

Analysis of the mass spectra of related lilac alcohol isomers reveals characteristic fragments that would also be anticipated for the core this compound structure. researchgate.net

Table 2: Plausible EI-MS Fragmentation Pathways

| m/z Value | Proposed Fragment | Plausible Origin |

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical from C5 |

| 110 | [M - H₂O]⁺˙ | Loss of a water molecule |

| 101 | [M - C₂H₃]⁺ | Loss of a vinyl radical from C5 |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage at C2-C3 and loss of C₂H₃O radical |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Cleavage of the ring, often a stable acylium ion or isopropyl cation fragment |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecular ion and its fragments.

For this compound, HRMS would be used to confirm the molecular formula as C₇H₁₂O₂. The theoretical exact mass of the molecular ion can be calculated, and the experimental value from HRMS must match this within a narrow tolerance. This technique is invaluable for distinguishing between ions that have the same nominal mass but different elemental formulas, thereby confirming the proposed fragmentation pathways.

Table 3: Theoretical Exact Masses for HRMS Analysis

| Ion Formula | Nominal Mass | Theoretical Exact Mass (Da) |

| C₇H₁₂O₂ | 128 | 128.08373 |

| C₆H₉O₂ | 113 | 113.06026 |

| C₇H₁₀O | 110 | 110.07316 |

| C₅H₉O₂ | 101 | 101.06026 |

| C₅H₉O | 85 | 85.06534 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its hydroxyl, cyclic ether, and vinyl groups. nih.gov

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Alkenyl C-H (=C-H) | Stretch | 3100 - 3010 | Medium |

| Alkyl C-H (-C-H) | Stretch | 3000 - 2850 | Strong |

| Alkene (C=C) | Stretch | 1680 - 1640 | Medium, Sharp |

| Cyclic Ether (C-O-C) | Stretch | 1150 - 1050 | Strong |

The most prominent feature would be a strong, broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. acs.org A strong band associated with the C-O stretching of the cyclic ether would also be a key diagnostic peak. ijrpc.com Additionally, the presence of the vinyl group would be confirmed by C=C and =C-H stretching vibrations.

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, the gas-phase infrared spectrum provides characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. acs.org

The presence of a hydroxyl (-OH) group is indicated by a distinct absorption band in the high-frequency region of the spectrum. The vinyl group (-CH=CH2) gives rise to several characteristic bands, including C-H stretching and bending vibrations. The tetrahydrofuran ring, a cyclic ether, is characterized by its C-O-C stretching vibrations. The methyl (-CH3) group also exhibits specific stretching and bending modes.

A detailed assignment of the major vibrational bands, as reported in the literature, is presented in the table below. acs.org

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3650 | medium | O-H stretch |

| 3102 | medium | =C-H stretch (vinyl) |

| 3019 | medium | =C-H stretch (vinyl) |

| 2984 | strong | C-H stretch (methyl/methine) |

| 2935 | medium | C-H stretch (methylene) |

| 2881 | medium | C-H stretch (methylene) |

| 1459 | medium | C-H bend (methyl/methylene) |

| 1210 | medium | C-O stretch (ether) |

| 1036 | strong | C-O stretch (alcohol) |

| 995 | strong | C-H bend (vinyl out-of-plane) |

| 975 | strong | C-H bend (vinyl out-of-plane) |

| 924 | medium | C-H bend (vinyl out-of-plane) |

| 845 | medium | C-O-C bend (ring) |

These experimentally observed frequencies provide a fingerprint for the molecule, allowing for its identification and the confirmation of its structural features. acs.org

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful complement to experimental studies, providing insights into molecular properties and reactivity that can be difficult to obtain through empirical methods alone.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions at the molecular level. mdpi.com By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and predict reaction pathways. For this compound, such calculations could be employed to study its formation from the oxidation of linalool (B1675412) or its subsequent atmospheric reactions. acs.orgresearchgate.net

Theoretical studies on similar organic molecules often utilize Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G* or larger) to model reaction energetics and pathways. researchgate.net These calculations can provide valuable information on activation energies and reaction rate constants, contributing to a deeper understanding of the compound's chemical behavior. mdpi.com

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Conformational analysis of this compound can be performed using both molecular mechanics and quantum mechanical methods.

Molecular mechanics methods, such as MM3 or MMFF, are computationally efficient for exploring the conformational landscape of a molecule and identifying low-energy conformers. These methods rely on classical force fields to describe the potential energy of the molecule as a function of its geometry. For more accurate energy calculations and to refine the geometries of the most stable conformers, quantum mechanical methods like DFT are subsequently employed. The study of related heterocyclic compounds has shown that such a combined approach is effective in determining the preferred molecular conformations.

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. Quantum chemical calculations can be used to compute vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shielding constants (for NMR spectra). The calculated vibrational frequencies, when appropriately scaled, can be compared with experimental IR data to support the assignment of vibrational modes.

Furthermore, computational methods can predict the reactivity of a molecule. For this compound, its reactivity towards atmospheric oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and ozone (O3) has been a subject of experimental investigation due to its role as a biogenic volatile organic compound. acs.org The experimentally determined rate constants for these reactions provide a measure of the compound's atmospheric lifetime.

The table below summarizes the experimentally determined rate constants for the gas-phase reactions of this compound with key atmospheric oxidants. acs.org

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| OH radical | (8.7 ± 2.2) x 10⁻¹¹ |

| NO₃ radical | (1.1 ± 0.3) x 10⁻¹¹ |

| O₃ | (3.8 ± 0.8) x 10⁻¹⁸ |

These experimental values serve as a benchmark for theoretical predictions of reactivity, which can be calculated using transition state theory and other computational kinetics methods.

Applications As a Synthetic Intermediate and Building Block in Complex Chemical Syntheses

Precursor to Biologically Relevant Molecules (e.g., Linalool (B1675412) Oxide Derivatives, Lilac Aldehydes)

The structure of 5-Methyl-5-vinyltetrahydrofuran-2-ol is foundational to several well-known and commercially significant fragrance and flavor compounds. Its core tetrahydrofuran (B95107) skeleton is the basis for important monoterpenoids like linalool oxides and lilac aldehydes.

Linalool Oxide Derivatives:

Linalool oxides are naturally occurring monoterpenes that contribute to the aroma of many essential oils, including those from rosewood and osmanthus. mdpi.com They exist in furanoid (five-membered ring) and pyranoid (six-membered ring) forms, with the furanoid form being directly related to the subject compound. mdpi.com Specifically, the compound 2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol is a prominent furanoid linalool oxide. mdpi.comlookchem.comspectrabase.com

Synthetic routes have been developed to produce these derivatives, often involving the oxidation of linalool. rsc.orgscentree.co For instance, treatment of linalool with a peracid, such as peracetic acid or m-Chloroperbenzoic acid, leads to regioselective epoxidation of the trisubstituted double bond, followed by an acid-catalyzed intramolecular cyclization. mdpi.com This process yields a mixture of furanoid and pyranoid oxides, with the furanoid form, 2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol, being a major product. mdpi.com The reaction can be guided to favor the formation of specific stereoisomers, which is crucial as the olfactory properties can differ between them. mdpi.com

| Compound Name | CAS Number | Structural Form | Key Synthetic Precursor |

|---|---|---|---|

| Furanoid Linalool Oxide (cis and trans mixture) | 60047-17-8 | Five-membered ring | Linalool |

| cis-Furanoid Linalool Oxide | 5989-33-3 | Five-membered ring | Linalool |

| trans-Furanoid Linalool Oxide | 34995-77-2 | Five-membered ring | Linalool |

Lilac Aldehydes:

First isolated from the flowers of the lilac plant (Syringa vulgaris L.), lilac aldehydes are key contributors to the characteristic floral scent. nih.govsemanticscholar.org These compounds are structurally defined by a 5-methyl-5-vinyltetrahydrofuran ring substituted at the 2-position with a propanal group. Numerous syntheses of both racemic and enantiomerically pure lilac aldehydes have been reported. nih.govsemanticscholar.org The specific stereoisomer has a significant impact on the olfactory profile, with different isomers described as "flowery" or "fresh". leffingwell.com The core structure, 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propanal, highlights the role of the parent alcohol as a direct precursor through oxidation. nih.gov The tetrahydrofuran moiety is considered a critical olfactophore; studies on seco-analogues (where the ring is opened) show a loss of the typical flowery scent, underscoring the structural importance of the cyclic ether. nih.govsemanticscholar.orgresearchgate.net

Role in Natural Product Synthesis (e.g., Terpenoids, Marine Polyketides)

The utility of this compound extends beyond flavor and fragrance compounds into the synthesis of more complex natural products. Its structure represents a pre-formed, functionalized core that can be incorporated into larger molecules.

Terpenoids:

As established, linalool oxides are themselves naturally occurring monoterpenes. nih.govsemanticscholar.org Therefore, this compound and its derivatives are not just synthetic targets but also represent a class of terpenoids. The synthesis of these compounds from acyclic precursors like linalool is a biomimetic process, mimicking the likely biosynthetic pathways in plants which involve enzymatic oxidation and cyclization. mdpi.com This makes the 5-methyl-5-vinyltetrahydrofuran skeleton a key structural unit in the broader family of terpenoid natural products.

Marine Polyketides:

The tetrahydrofuran ring is a structural unit found in a vast number of marine natural products, including many complex polyketides with potent biological activities. uva.esnih.govnih.gov These compounds, often isolated from sources like sponges and dinoflagellates, feature intricate architectures that include single or multiple tetrahydrofuran rings, often in a polycyclic ether framework. nih.govmdpi.com While direct incorporation of this compound into a marine natural product synthesis is not widely documented, its structure represents a valuable chiral building block. Synthetic strategies toward these marine products frequently involve the construction of substituted tetrahydrofuran rings as a key step. nih.govresearchgate.net Therefore, a functionalized, pre-formed synthon like this compound holds significant potential for streamlining the synthesis of these challenging targets. Its existing stereocenters and functional groups (vinyl and hydroxyl) offer handles for further chemical modification and integration into a larger polyketide chain.

| Natural Product Class | Key Structural Motif | Potential Role of this compound |

|---|---|---|

| Monoterpenoids | Substituted Tetrahydrofuran | Direct precursor to linalool oxides and lilac aldehydes. |

| Marine Polyketides | Polycyclic Ethers containing Tetrahydrofuran | Potential chiral building block for the stereocontrolled synthesis of complex fragments. |

Potential in Material Science and Polymer Chemistry (e.g., as a Monomer)

While extensively utilized as a building block in the synthesis of discrete small molecules, the application of this compound in polymer science is less explored. However, its molecular structure contains features that suggest potential as a monomer for the synthesis of novel polymers.

The compound possesses a vinyl group (C=C double bond), which is a key functional group for chain-growth polymerization. Vinyl ethers, for example, are known to undergo cationic polymerization to form poly(vinyl ether)s. scispace.comnih.govrsc.orgresearchgate.net This process is typically initiated by Lewis acids at low temperatures. scispace.com The reactivity of the vinyl group in this compound could potentially allow it to be incorporated into polymer backbones via similar mechanisms.

Furthermore, the presence of a hydroxyl (-OH) group provides another reactive site. This opens the possibility for step-growth polymerization, such as in the formation of polyesters or polyurethanes. The hydroxyl group could also be used to create functional polymers where the tetrahydrofuran moiety acts as a pendant group, influencing the polymer's physical properties such as solubility, thermal stability, and polarity. The combination of a polymerizable vinyl group and a reactive hydroxyl group could also allow for the synthesis of cross-linked materials. Although direct studies on the polymerization of this compound are not prominent in the literature, the fundamental reactivity of its functional groups indicates a clear potential for its use in developing new polymeric materials.

Future Research Directions and Emerging Trends in 5 Methyl 5 Vinyltetrahydrofuran 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods for 5-Methyl-5-vinyltetrahydrofuran-2-ol is a primary focus of current research. Traditional synthetic approaches are being re-evaluated in favor of greener alternatives that minimize waste and energy consumption.

Biocatalytic and Chemoenzymatic Approaches: A significant trend is the use of enzymes to catalyze the formation of this compound, which is also known as furanoid linalool (B1675412) oxide. Biotransformation of linalool using various fungi, such as Aspergillus niger, has been shown to produce linalool oxides. researchgate.netnih.gov Lipases and epoxide hydrolases are also being explored for their ability to catalyze the stereoselective synthesis of this compound, offering a chemoenzymatic route to specific isomers. researchgate.net These enzymatic methods often proceed under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and harsh reagents.

Photocatalysis and Flow Chemistry: Visible-light photocatalysis is emerging as a powerful tool for the synthesis of tetrahydrofuran (B95107) derivatives. google.comthegoodscentscompany.comrsc.org This technique utilizes light energy to drive chemical reactions, often under mild conditions and with high stereoselectivity. While not yet specifically applied to this compound, the development of photocatalytic methods for constructing the tetrahydrofuran ring system holds significant promise. Furthermore, the integration of these methods into continuous flow reactors could offer enhanced control over reaction parameters, improved safety, and easier scalability. typeset.io

Sustainable Reagents and Solvents: Research is also directed towards replacing hazardous reagents and solvents. The use of hydrogen peroxide as a green oxidant in a one-pot synthesis of linalool derivatives, including the furanoid oxide, has been demonstrated. fau.edu Additionally, the exploration of alternative, bio-based solvents is a key aspect of developing more sustainable synthetic protocols. researchgate.net

Exploration of Undiscovered Reactivity and Functionalization

Beyond its synthesis, there is a growing interest in exploring the untapped reactivity of this compound to create novel and valuable derivatives. The unique combination of a vinyl group, a tertiary alcohol, and a tetrahydrofuran ring provides multiple sites for chemical modification.

Functionalization of the Tetrahydrofuran Ring: The tetrahydrofuran core is a common motif in a vast number of natural products with diverse biological activities. google.com Research into the site-selective functionalization of the tetrahydrofuran ring of this compound could lead to the discovery of new compounds with interesting properties. This includes exploring C-H bond functionalization, a rapidly advancing area of organic synthesis that allows for the direct modification of the carbon-hydrogen bonds of the ring. nist.gov

Reactions of the Vinyl and Hydroxyl Groups: The vinyl and hydroxyl groups offer opportunities for a wide range of chemical transformations. For instance, the regioselective ring-opening of the related linalool epoxide, a precursor to this compound, has been shown to yield novel ethers. researchgate.net Similar strategies applied to the target molecule could lead to new classes of compounds. Furthermore, the development of novel reactions involving the vinyl group, such as metathesis or addition reactions, could significantly expand the chemical space accessible from this starting material.

Biotransformation for Novel Derivatives: The biotransformation of linalool into various oxides by fungi not only provides a synthetic route but also hints at the potential for creating novel derivatives through enzymatic processes. researchgate.netnih.gov Exploring the metabolic pathways of different microorganisms could uncover enzymes capable of catalyzing unique functionalizations of the this compound scaffold.

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalysts is crucial for the practical application of any synthetic route. For this compound, research is focused on catalysts that can control both the regioselectivity (furanoid vs. pyranoid ring formation from linalool) and the stereoselectivity of the cyclization reaction.

Heterogeneous Catalysis: The use of solid catalysts offers significant advantages in terms of ease of separation and reusability. Heterogeneous catalysts such as Amberlyst-15 and Pd/C have been employed for the dehydration and cyclization of linalool. researchgate.netnih.gov Natural minerals like diatomite and alum are also being investigated as low-cost, environmentally friendly catalysts for terpene transformations. google.com Future work will likely focus on designing structured heterogeneous catalysts with well-defined active sites to achieve higher selectivity for the desired furanoid product.

Nanocatalysis: Nanomaterials are gaining attention as catalysts due to their high surface area and unique electronic properties. Nanocatalysts, such as spinel ZnFe2O4 nanoparticles, have been shown to be effective for the oxidation of tetrahydrofuran. nist.govnih.gov The application of specifically designed nanocatalysts for the selective cyclization of linalool to this compound is a promising area for future investigation. This could involve the use of metal nanoparticles supported on various materials to fine-tune catalytic activity and selectivity.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. researchgate.net This methodology can enhance reaction rates and yields and is particularly useful in green chemistry applications. typeset.io The application of PTC to the synthesis of five-membered heterocycles has been demonstrated, and its potential for improving the synthesis of this compound, particularly in biphasic reaction systems, warrants further exploration.

Deeper Computational Modeling of Complex Reaction Networks

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. For the synthesis of this compound, computational modeling can provide valuable insights into the complex reaction networks involved in its formation from precursors like linalool.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the reaction mechanisms, transition states, and reaction energies involved in the cyclization of linalool. Such studies can help to elucidate the factors that control the regioselectivity between the formation of the five-membered furanoid ring and the six-membered pyranoid ring. nih.govthegoodscentscompany.comrsc.org Understanding these factors is key to designing catalysts and reaction conditions that favor the production of this compound. DFT can also be used to study the stability of different isomers and conformations of the target molecule. nist.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the reaction process, allowing researchers to visualize the interactions between the substrate, catalyst, and solvent molecules over time. researchgate.net This can be particularly useful for understanding the role of the solvent in the reaction and for designing more effective catalytic systems. Reactive molecular dynamics simulations, which allow for the formation and breaking of chemical bonds, could be employed to model the entire reaction pathway from linalool to the final product.

Predictive Modeling for Catalyst Design: By combining computational modeling with experimental data, it is possible to develop predictive models that can guide the design of new and improved catalysts. These models can help to identify the key properties of a catalyst that are responsible for its activity and selectivity, allowing for a more rational approach to catalyst development.

Integration into Multi-Step, High-Value Chemical Production

This compound, also known as furanoid linalool oxide, is not only a valuable fragrance and flavor compound in its own right but also holds significant potential as a versatile intermediate in the synthesis of more complex, high-value chemicals. researchgate.netthegoodscentscompany.com Its chiral nature and multiple functional groups make it an attractive building block for the construction of a variety of organic molecules.

Chiral Building Block for Natural Product Synthesis: The stereoisomers of linalool oxide are recognized as important chiral building blocks for the synthesis of various bioactive natural products. researchgate.net The tetrahydrofuran motif is a common feature in many biologically active compounds, and the specific stereochemistry of this compound can be exploited to construct complex target molecules with high stereocontrol. Future research will likely focus on identifying and synthesizing natural products that can be efficiently derived from this versatile starting material.

Intermediate in the Fragrance and Flavor Industry: Linalool itself is a key precursor for the industrial production of other important fragrance and flavor chemicals, such as geraniol (B1671447) and nerol. researchgate.net this compound, with its distinct floral and tea-like aroma, can be used directly in fragrance and flavor formulations. Furthermore, its functional groups can be chemically modified to produce a range of new aroma compounds with unique scent profiles, thereby expanding the palette available to perfumers and flavorists.

Q & A

Q. What are the common synthetic routes for 5-methyl-5-vinyltetrahydrofuran-2-ol?

The compound is synthesized via acid-catalyzed cyclization of diols or keto-enol precursors. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) can catalyze cyclization reactions of unsaturated ketones or alcohols to form tetrahydrofuran derivatives. Reaction optimization often involves temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions .

Q. How is the purity of this compound assessed during synthesis?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is used to monitor reaction progress. High-performance liquid chromatography (HPLC) with UV detection (e.g., 210–254 nm) can quantify impurities. Retention indices and spectral matching against reference libraries (e.g., NIST) confirm compound identity .

Q. What key physical properties influence its purification?

Boiling point (e.g., ~130–140°C at reduced pressure) and solubility in polar aprotic solvents (e.g., dichloromethane, THF) guide distillation or recrystallization. Differential scanning calorimetry (DSC) can characterize melting behavior for crystalline derivatives .

Q. How is stability ensured during storage?

The compound should be stored at 0–6°C in amber vials under nitrogen to prevent oxidation. Antioxidants like ascorbic acid (5 mM) or inert stabilizers (e.g., BHT) are added to aqueous solutions to inhibit degradation .

Advanced Research Questions

Q. What computational methods predict its reactivity in cycloaddition reactions?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and regioselectivity in Diels-Alder reactions. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., vinyl groups) with reaction rates .

Q. How is its role as a chiral building block explored in asymmetric synthesis?

Chiral HPLC or capillary electrophoresis (CE) with cyclodextrin-based phases resolves enantiomers. Kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (ee) >90% for pharmaceutical intermediates .

Q. What spectroscopic techniques resolve conformational dynamics in solution?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR identifies spatial proximities between methyl and vinyl protons, revealing preferred ring puckering. Variable-temperature NMR (VT-NMR) quantifies energy barriers for interconversion between chair and twist conformers .

Q. How is its bioactivity evaluated against fungal pathogens?